

# Barbigerone: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Barbigerone*

Cat. No.: B1667746

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Barbigerone** is a naturally occurring pyranoisoflavone first isolated from the seeds of *Tephrosia barbigera*.<sup>[1][2]</sup> It has since been identified in other plants, including various *Millettia* species.<sup>[3]</sup> This compound has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Barbigerone**, along with detailed experimental protocols for its study.

## Chemical Structure and Properties

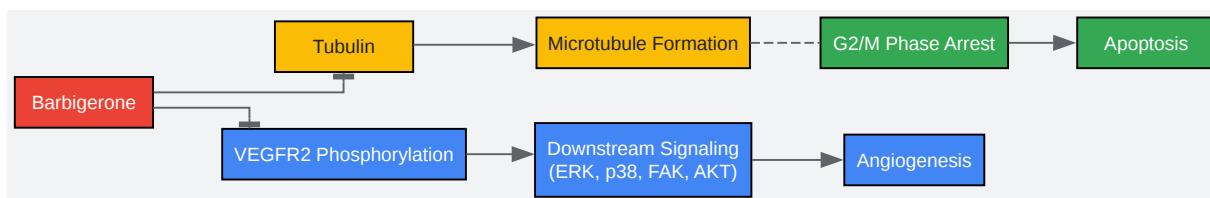
**Barbigerone** is characterized by a pyranoisoflavone core structure. Its systematic IUPAC name is 8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one. The structural and physicochemical properties of **Barbigerone** are summarized in the tables below.

## Table 1: Chemical Identification of Barbigerone

| Identifier        | Value                                                                                                                     |
|-------------------|---------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one                                            |
| CAS Number        | 75425-27-3                                                                                                                |
| Molecular Formula | C <sub>23</sub> H <sub>22</sub> O <sub>6</sub>                                                                            |
| Molecular Weight  | 394.42 g/mol                                                                                                              |
| SMILES            | CC1(C=CC2=C(O1)C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)C                                                                  |
| InChI             | InChI=1S/C23H22O6/c1-23(2)9-8-13-17(29-23)7-6-14-21(24)16(12-28-22(13)14)15-10-19(26-4)20(27-5)11-18(15)25-3/h6-12H,1-5H3 |

## Table 2: Physicochemical Properties of Barbigerone

| Property      | Value/Description                                                                                                                                         |
|---------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|
| Appearance    | Not explicitly reported, likely a crystalline solid.                                                                                                      |
| Melting Point | Not explicitly reported in the searched literature.                                                                                                       |
| Solubility    | Poorly soluble in water.                                                                                                                                  |
| Spectral Data | The structure has been confirmed by ESI-MS, <sup>1</sup> H NMR, and <sup>13</sup> C NMR. Specific data is not readily available in a consolidated format. |


## Biological Activities and Mechanisms of Action

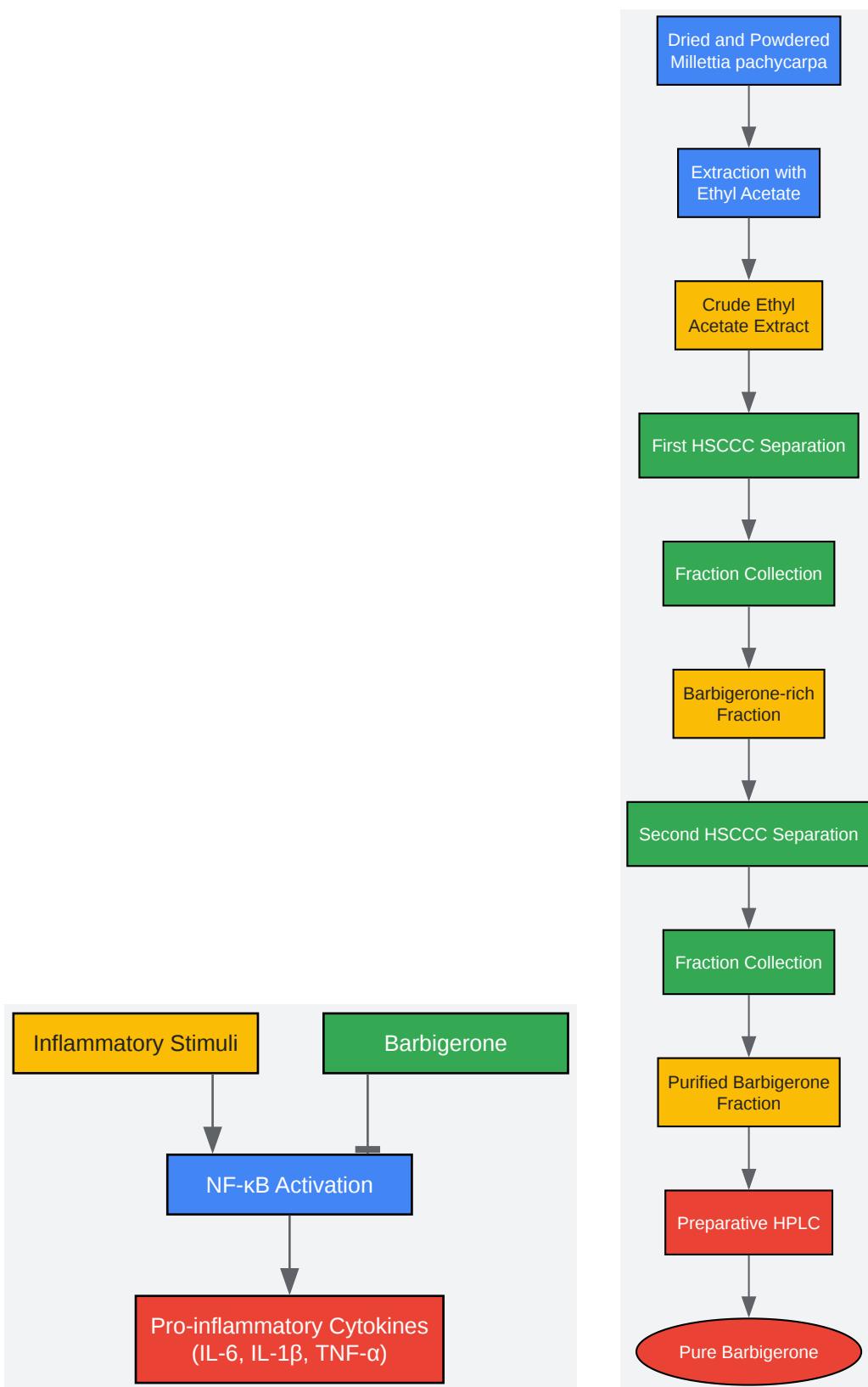
**Barbigerone** exhibits a range of biological activities, making it a promising candidate for further drug development. The primary activities and their underlying mechanisms are detailed below.

### Anti-Cancer Activity

**Barbigerone** has demonstrated potent anti-cancer effects through multiple mechanisms:

- Inhibition of Tubulin Polymerization: **Barbigerone** binds to the colchicine-binding site on  $\beta$ -tubulin, inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.
- Inhibition of VEGFR2 Signaling Pathway: **Barbigerone** inhibits the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This leads to the downstream inhibition of signaling pathways involving ERK, p38, FAK, and AKT, ultimately suppressing tumor angiogenesis and growth.




[Click to download full resolution via product page](#)

**Barbigerone's dual anti-cancer mechanisms.**

## Anti-Inflammatory Activity

**Barbigerone** demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways:

- Inhibition of Pro-inflammatory Cytokines: It reduces the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1 $\beta$  (IL-1 $\beta$ ), and Tumor Necrosis Factor- $\alpha$  (TNF- $\alpha$ ).
- Inhibition of NF- $\kappa$ B Pathway: **Barbigerone** is believed to inhibit the activation of Nuclear Factor-kappa B (NF- $\kappa$ B), a critical transcription factor that regulates the expression of many inflammatory genes.

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [erepository.uonbi.ac.ke](#) [erepository.uonbi.ac.ke]
- 2. [researchgate.net](#) [researchgate.net]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- To cite this document: BenchChem. [Barbigerone: A Technical Guide to its Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667746#chemical-structure-and-properties-of-barbigerone>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)